
Vupanorsen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vupanorsen is a biochemical. it us used in treatment Of Hyperlipidemia.
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Inhibition of ANGPTL3 Production : Reduces triglyceride and cholesterol levels in the liver.
- Impact on Lipid Parameters : Statistically significant reductions in non-high-density lipoprotein cholesterol, triglycerides, and apolipoprotein B have been observed in clinical trials.
Cardiovascular Risk Reduction
Vupanorsen has shown promise in reducing cardiovascular risk factors through its lipid-lowering effects. The following table summarizes key findings from clinical trials:
Study Phase | Primary Endpoint | Results | Notes |
---|---|---|---|
Phase 1 | Safety and tolerability | Favorable profile; dose-dependent reductions in ANGPTL3, triglycerides, LDL-C | Established baseline for further studies |
Phase 2a | Reduction in triglyceride levels | Significant reductions compared to placebo | Supported continued development |
Phase 2b | Reduction in non-HDL-C | Statistically significant reductions at all doses | Notable increases in liver fat and liver enzymes observed |
Efficacy Data
Clinical trials have demonstrated that this compound can lead to substantial reductions in lipid levels:
- Non-HDL-C : Statistically significant reductions across all tested doses.
- Triglycerides : Consistent reductions observed at all dose levels.
- ANGPTL3 Levels : Significant decreases indicating effective target engagement.
Safety Profile
While this compound has shown efficacy in reducing lipid levels, safety concerns have also emerged. Increases in liver fat and elevations in liver enzymes (ALT and AST) were noted, particularly at higher doses. The most common adverse effects included:
- Increased hepatic fat fraction.
- Elevated liver enzyme levels.
These findings led to discussions regarding the continuation of its clinical development, ultimately resulting in Pfizer returning development rights to Ionis Pharmaceuticals due to concerns about the magnitude of lipid reductions not supporting further clinical trials .
Case Study 1: Phase 2b Clinical Trial
In a pivotal Phase 2b trial involving statin-treated participants with dyslipidemia, this compound met its primary endpoint by achieving significant reductions in non-HDL-C and triglycerides compared to placebo. The study highlighted the potential of this compound as a therapeutic option for patients struggling with residual cardiovascular risk despite statin therapy .
Case Study 2: Genetic Validation
The efficacy of this compound is further supported by genetic studies showing that individuals with ANGPTL3 deficiencies exhibit lower levels of LDL-C and triglycerides, correlating with reduced coronary artery disease risk. This genetic validation underscores the therapeutic potential of targeting ANGPTL3 through antisense technology .
Propiedades
Número CAS |
2097587-62-5 |
---|---|
Fórmula molecular |
C296H434N86O152P20S13 |
Nombre IUPAC |
DNA, d((2'-O-(2-methoxyethyl))rG-ssup(p)-(2'-O-(2-methoxyethyl))rG-(2'-O-(2- methoxyethyl))rA-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rA-T-ssup(p)- T-ssup(p)-G-ssup(p)-msup(5)C-ssup(p)-msup(5)C-ssup(p)-A-ssup(p)-G-ssup(p)-T-ssup(p)-A-ssup(p)-A-ssup(p)-(2'-O-(2- methoxyethyl))msup(5)rU-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rG- ssup(p)-(2'-O-(2-methoxyethyl))msup(5)rC-ssup(p)-(2'-O-(2-methoxyethyl))rA), 5'-(26-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)-14,14-bis((3-((6-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)hexyl)amino)-3- oxopropoxy)methyl)-8,12,19-trioxo-16-oxa-7,13,20-triazahexacos-1-yl hydrogen phosphate) |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Vupanorsen; vupanorsenum; vupanorsen; AKCEA-ANGPTL3-LRx; ISIS 703802; UNII-A7YG; WHO 11175. 62NHZ6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.